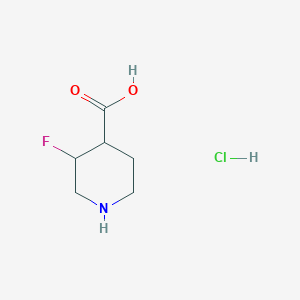

3-Fluoropiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-fluoropiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFZGWODKGITJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-4-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Fluoropiperidine-4-carboxylic acid hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and the development of new fluorinated compounds.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to increased biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Note: Discrepancy in molecular weight for 4-Fluoro-4-piperidinecarboxylic acid HCl suggests possible salt form or typographical error in sources .

Functional Group and Substitution Effects

- Fluorine Position : Fluorination at C3 (target compound) vs. C4 (4-Fluoro-4-piperidinecarboxylic acid HCl) alters electronic and steric profiles. Fluorine at C3 may enhance metabolic stability by blocking oxidation at adjacent positions .

- Carboxylic Acid vs. Ester : The free carboxylic acid in 3-Fluoropiperidine-4-carboxylic acid HCl increases polarity and hydrogen-bonding capacity compared to ester derivatives like Ethyl 4-piperidone-3-carboxylate HCl, which may improve aqueous solubility but reduce membrane permeability .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives (e.g., 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HCl) affect conformational flexibility and target binding. Smaller rings may restrict rotational freedom, influencing receptor interactions .

Stability and Handling Considerations

- Storage : 3-Fluoropiperidine-4-carboxylic acid HCl requires stringent storage conditions (-80°C) to prevent degradation, whereas ester analogs like Ethyl 4-piperidone-3-carboxylate HCl are stable at room temperature .

- Solubility : The target compound’s solubility in DMSO (10 mM) contrasts with (S)-Piperidine-3-carboxylic acid HCl, which may require alternative solvents due to the absence of fluorine .

Research and Application Insights

- Drug Discovery: Fluorine in 3-Fluoropiperidine-4-carboxylic acid HCl may enhance bioavailability and target affinity compared to non-fluorinated analogs like (S)-Piperidine-3-carboxylic acid HCl .

- Synthetic Utility : Ethyl 4-piperidone-3-carboxylate HCl serves as a precursor for ketone-mediated reactions, unlike the carboxylic acid derivative, which is terminal in synthesis .

Biological Activity

3-Fluoropiperidine-4-carboxylic acid hydrochloride is a fluorinated derivative of piperidine, a cyclic amine that plays a crucial role in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

The biological activity of this compound is largely attributed to its interactions with various biological targets. The fluorine atom enhances lipophilicity and modifies the electronic properties of the molecule, which can influence binding affinity to receptors and enzymes.

- Receptor Interactions : Compounds with piperidine structures often interact with neurotransmitter receptors. Preliminary studies suggest that 3-fluoropiperidine derivatives may exhibit affinity for serotonin (5-HT) and dopamine receptors, potentially affecting mood and behavior.

- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections.

Efficacy Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition against specific cancer cell lines, suggesting potential as anticancer agents.

- In Vivo Models : Animal studies have shown that these compounds can reduce tumor growth and exhibit low toxicity profiles, which are critical for therapeutic applications.

Data Tables

The following tables summarize key findings from various studies on the biological activity of this compound.

| Study | Biological Activity | IC50/EC50 Value | Target |

|---|---|---|---|

| Study 1 | Anticancer Activity | 31.5 µM (OVCAR-3) | Cancer Cell Lines |

| Study 2 | Antimicrobial Activity | Not specified | Gram-positive Bacteria |

| Study 3 | Neurotransmitter Receptor Binding | Moderate Affinity | 5-HT Receptors |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the antiproliferative effects of 3-fluoropiperidine derivatives on ovarian cancer cell lines (OVCAR-3). The compound exhibited an IC50 value of 31.5 µM, indicating significant inhibitory effects on cell viability.

-

Case Study on Antimicrobial Properties :

- Another investigation assessed the antibacterial efficacy of various piperidine derivatives against Gram-positive bacteria. Results indicated that certain compounds displayed potent activity, supporting their potential use in developing new antibiotics.

Q & A

Q. Advanced Research Focus

- Docking Studies : Predict binding affinities to targets like voltage-gated calcium channels using software (e.g., AutoDock Vina). Focus on the fluorine’s electronegativity and carboxylate’s hydrogen-bonding potential .

- MD Simulations : Analyze conformational stability of the piperidine ring in aqueous environments (e.g., AMBER force fields) .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Reaction Exotherms : Fluorination steps may require precise temperature control to avoid side reactions (e.g., defluorination) .

- Intermediate Purification : Column chromatography is impractical at scale; switch to crystallization (e.g., using ethanol/water mixtures) .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., methanol <3000 ppm) .

How does the fluorine substituent influence the compound’s physicochemical properties?

Q. Basic Research Focus

- Polarity : Fluorine increases electronegativity, enhancing solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units) .

- Acid-Base Behavior : The carboxylic acid (pKa ~2.5) and piperidine nitrogen (pKa ~10.5) create zwitterionic forms at physiological pH, impacting membrane permeability .

- Stability : Fluorine’s inductive effect stabilizes the piperidine ring against oxidation .

What analytical techniques confirm the stereochemistry of this compound?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with tert-butyl-protected analogs) .

- NMR Spectroscopy : Analyze <sup>19</sup>F-<sup>1</sup>H coupling constants to distinguish axial vs. equatorial fluorine .

- Circular Dichroism (CD) : Correlate Cotton effects with enantiomeric purity in chiral derivatives .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 153.58 g/mol (HCl salt) | |

| CAS Registry Number | 1070896-59-1 | |

| HPLC Retention Time | ~6.2 min (C18, 70:30 buffer:MeOH) | |

| Thermal Stability (TGA) | Decomposition >200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.